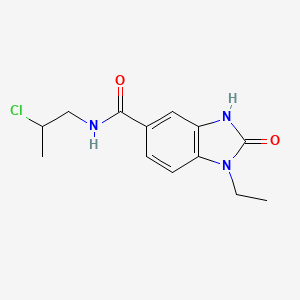![molecular formula C13H18N2O5S B7432215 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid](/img/structure/B7432215.png)
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid, also known as TAPB, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug development. TAPB is a type of peptide that is composed of amino acids and has a complex structure.
作用机制
The mechanism of action of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is complex and not fully understood. However, it is believed that 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid works by binding to specific receptors on the surface of cells, which triggers a cascade of signaling events that ultimately leads to the desired biological effect. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to interact with a variety of receptors, including G protein-coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has also been shown to have antioxidant properties, which could be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is that it is a synthetic peptide, which means that it can be easily synthesized in large quantities. This makes it a useful tool for researchers who need large amounts of a specific peptide for their experiments. However, one limitation of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is that it is a complex molecule, which makes it difficult to study its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid. One area of interest is the development of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid's mechanism of action and potential side effects. In addition, researchers are interested in exploring the potential use of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid in combination with other drugs for the treatment of diseases. Finally, the development of new synthesis methods for 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid could lead to the production of more efficient and cost-effective peptides.
Conclusion
In conclusion, 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is a synthetic peptide that has shown promise in the field of scientific research. Its potential applications in drug development, antimicrobial, antitumor, and anti-inflammatory properties, immunomodulatory effects, and antioxidant properties make it a useful tool for researchers. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the solid support, purified, and characterized.
科学研究应用
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been studied extensively for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has also been studied for its potential use in the treatment of cardiovascular diseases and diabetes. In addition, 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
3-[4-[(2-thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-11(15-6-3-13(18)19)2-1-5-14-12(17)8-20-10-4-7-21-9-10/h4,7,9H,1-3,5-6,8H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVVSPCPVUGTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCC(=O)NCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![tert-butyl N-[1-[[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7432157.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![Ethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432200.png)
![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)
![3-[4-[[3-(2-Methylpropoxy)azetidine-1-carbonyl]amino]butanoylamino]propanoic acid](/img/structure/B7432223.png)
![5-methyl-N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432228.png)
![N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432231.png)